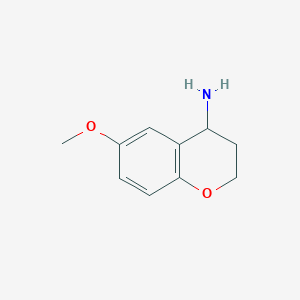
6-甲氧基色满-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxychroman-4-amine, also known as (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine, is a compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 6-Methoxychroman-4-amine is represented by the InChI code1S/C10H13NO2/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 . The molecular weight of the compound is 179.22 . Physical And Chemical Properties Analysis
6-Methoxychroman-4-amine has a molecular weight of 179.22 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 270.1ºC at 760 mmHg .科学研究应用
合成和化学反应性
6-甲氧基色满-4-胺在合成化学中用作前体,用于开发在医药化学和材料科学中具有潜在应用的各种化合物。例如,它已被用于合成 Agelasine 类似物,展示了氨基/亚氨基互变异构体比率和烷基化反应的变化,这对于设计具有特定生物活性的化合物至关重要 (Roggen & Gundersen, 2008)。此外,它还参与了抗肿瘤剂的创建,表明其在癌症研究中的价值在于抑制微管蛋白聚合和影响癌细胞生长 (Pettit 等人,2003)。
共聚和材料科学应用
在材料科学中,6-甲氧基色满-4-胺的衍生物已用于共聚过程。例如,含有衍生物的胺-双(酚盐)铬(III)配合物催化环己烯氧化物和二氧化碳的共聚,产生低分子量、分散性窄的聚碳酸酯,显示了其在开发环保材料中的应用 (Devaine-Pressing 等人,2015)。
生物和药物研究
该化合物的衍生物已显示出显着的生物活性。例如,甲氧基取代的双-1,2,4-三唑衍生物已显示出抗菌、抗弹性蛋白酶、抗脲酶和抗氧化活性,突出了 6-甲氧基色满-4-胺衍生物在开发新治疗剂中的潜力 (Sokmen 等人,2013)。此外,从中衍生的新型荧光团因其在宽 pH 范围内的强荧光、稳定性和作为荧光标记试剂的潜力而被探索用于生物医学分析,这可能有利于诊断和分析目的 (Hirano 等人,2004)。
安全和危害
6-Methoxychroman-4-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
未来方向
生化分析
Biochemical Properties
6-Methoxychroman-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 6-Methoxychroman-4-amine acts as a substrate for MAO, leading to its oxidative deamination. Additionally, this compound has been shown to interact with serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain .
Cellular Effects
The effects of 6-Methoxychroman-4-amine on cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine. By modulating the activity of serotonin receptors, 6-Methoxychroman-4-amine can alter gene expression and impact cellular metabolism. Furthermore, this compound has been shown to affect the proliferation and differentiation of certain cell types, including neuronal and glial cells .
Molecular Mechanism
At the molecular level, 6-Methoxychroman-4-amine exerts its effects through several mechanisms. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, 6-Methoxychroman-4-amine can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxychroman-4-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 6-Methoxychroman-4-amine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in gene expression and alterations in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 6-Methoxychroman-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood in rodent models. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the brain and liver .
Metabolic Pathways
6-Methoxychroman-4-amine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of its corresponding aldehyde and ammonia. Additionally, it can undergo further metabolism by cytochrome P450 enzymes, resulting in the formation of various hydroxylated and demethylated metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
Within cells and tissues, 6-Methoxychroman-4-amine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through active transport mechanisms, involving specific transporters and binding proteins. Once inside the cells, 6-Methoxychroman-4-amine can accumulate in specific compartments, such as the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of 6-Methoxychroman-4-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it can be transported to the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of 6-Methoxychroman-4-amine is regulated by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510002 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81816-60-6 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


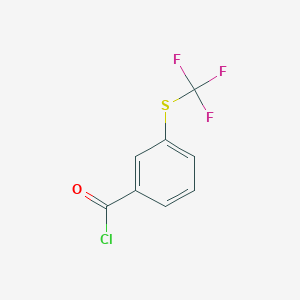
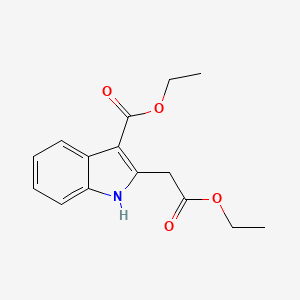
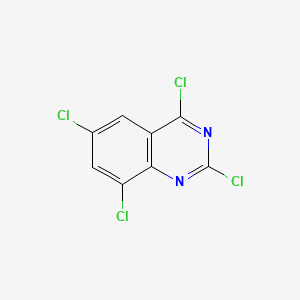

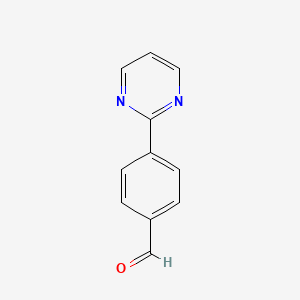


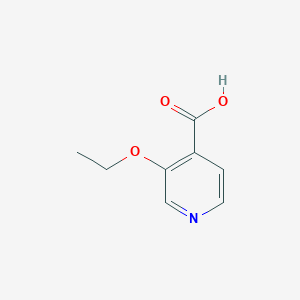
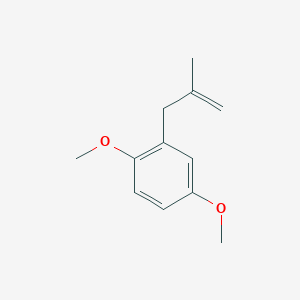
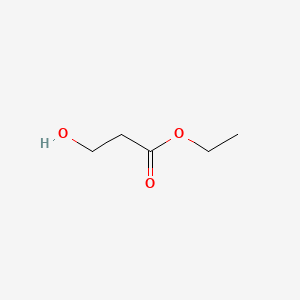
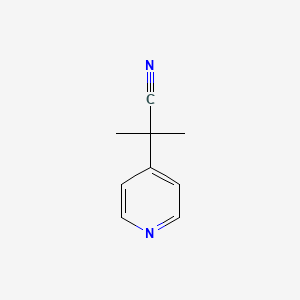
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)